molecular formula C23H27N3O2 B1678639 Quilostigmine CAS No. 139314-01-5

Quilostigmine

Katalognummer B1678639
CAS-Nummer: 139314-01-5
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: IIFRKALDATVOJE-GMAHTHKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quilostigmine, also known as NXX-066, is an isoquinolinecarboxylate. It was patented by Hoechst-Roussel Pharmaceuticals Inc as a memory enhancer .


Synthesis Analysis

The synthesis of Quilostigmine or similar compounds typically involves retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . The design, synthesis, and characterization of various analogous of quinolin-2-one nucleus have been reported .


Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Quilostigmine molecule contains a total of 59 bond(s) . Tools like LigTMap can identify protein targets of chemical compounds among 17 classes of therapeutic proteins extracted from the PDBbind database .


Chemical Reactions Analysis

The analysis of chemical reactions often involves electrospray techniques for the determination of accelerated rates and mechanisms of chemical reactions in droplets . A systematic approach to reactive chemicals analysis has also been suggested .


Physical And Chemical Properties Analysis

The physicochemical properties of a compound like Quilostigmine are crucial for understanding its function as a biomaterial . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Wissenschaftliche Forschungsanwendungen

Inhibition of Platelet Aggregation and Arterial Occlusive Diseases

Cilostazol, known chemically as 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)-butoxy]-3,4- dihydro-2(1H)-quinolinone, exhibits a potent inhibitory effect on platelet aggregation induced by various agonists. It selectively inhibits cGMP-inhibited phosphodiesterase (PDE3) and has been shown to effectively inhibit shear stress-induced human platelet aggregation (SIPA) both in vitro and ex vivo. These properties suggest its potential in preventing and treating arterial occlusive diseases (Minami et al., 1997).

Role in Treating Chronic Arterial Occlusion

Cilostazol was developed with a focus on its antiplatelet and vasodilating actions to discover more effective treatments for arterial thrombosis. It inhibits platelet aggregation induced by shear stress and other stimuli, showing potent antiplatelet effects both in vitro and ex vivo. Additionally, it has vasodilating activity and has been effective in experimental thrombus models. Cilostazol's specific inhibition of cyclic nucleotide phosphodiesterase type 3 (PDE3) contributes to its mechanism of action. It was first marketed in Japan in 1988 for treating chronic arterial occlusion and later approved in other countries for similar uses (Nishi, Kimura, & Nakagawa, 2000).

Effects on Cerebral Arteries

Research on cilostazol's effects on cerebral arteries indicates its potential in treating cerebrovascular disorders. As a phosphodiesterase 3 inhibitor, it was compared to conventional phosphodiesterase 3 and 4 inhibitors in guinea pig cerebral arteries. The study found that phosphodiesterase 3 inhibitors like cilostazol attenuated cyclic GMP hydrolysis and induced relaxant responses independent of the endothelium or nitric oxide-cGMP pathway. This suggests cilostazol's effectiveness under conditions with possible dysfunctional nitric oxide-cGMP pathways, such as in ischemic stroke or cerebral vasospasm (Birk, Edvinsson, Olesen, & Kruuse, 2004).

Safety And Hazards

The safety and hazards of a compound like Quilostigmine would typically be evaluated through a chemical risk assessment, which takes into account both the inherent toxicity of the chemical (hazard) and how much of a chemical is present in an environmental medium (e.g., water, soil, air) and how much contact a person or ecological receptor has with the chemical substance (exposure) .

Eigenschaften

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] 3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-23-11-13-24(2)21(23)25(3)20-9-8-18(14-19(20)23)28-22(27)26-12-10-16-6-4-5-7-17(16)15-26/h4-9,14,21H,10-13,15H2,1-3H3/t21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFRKALDATVOJE-GGAORHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quilostigmine

CAS RN

139314-01-5
Record name Quilostigmine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139314015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUILOSTIGMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L1YNO4SQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quilostigmine
Reactant of Route 2
Reactant of Route 2
Quilostigmine
Reactant of Route 3
Reactant of Route 3
Quilostigmine
Reactant of Route 4
Reactant of Route 4
Quilostigmine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Quilostigmine
Reactant of Route 6
Reactant of Route 6
Quilostigmine

Citations

For This Compound
24
Citations
G Orhan, I Orhan, N Subutay-Oztekin… - Recent Patents on …, 2009 - ingentaconnect.com
… , quilostigmine had the most sustained effect on tremor. Phase I studies pointed out that adverse effects occurred following quilostigmine intake … Finally, quilostigmine may be worthy of …
Number of citations: 100 www.ingentaconnect.com
KK Roy, S Tota, T Tripathi, S Chander, C Nath… - Bioorganic & medicinal …, 2012 - Elsevier
The optimization of our previous lead compound 1 (AChE IC 50 =3.31μM) through synthesis and pharmacology of a series of novel carbamates is reported. The synthesized compounds …
Number of citations: 41 www.sciencedirect.com
DG Wilkinson - Expert opinion on pharmacotherapy, 1999 - Taylor & Francis
Donepezil (donepezil hydrochloride, E-2020, Aricept™, Eisai), launched in March 1997, was the first drug to be marketed for the symptomatic treatment of Alzheimer’s disease (AD) in …
Number of citations: 113 www.tandfonline.com
JJ Sramek, NR Cutler - Expert Opinion on Investigational Drugs, 2000 - Taylor & Francis
Researchers have sought to understand the underlying pathophysiology of Alzheimer’s disease (AD) ever since Dr A Alzheimer first described the condition in 1907. Unfortunately …
Number of citations: 21 www.tandfonline.com
BP Imbimbo - CNS drugs, 2001 - Springer
… Eptastigmine and quilostigmine (NXX-066) are associated with clinically important bone marrow toxicity[48] and for this reason their development was discontinued. Metrifonate causes …
Number of citations: 163 link.springer.com
G Mushtaq, NH Greig, JA Khan… - CNS & Neurological …, 2014 - ingentaconnect.com
Both Alzheimer’s disease (AD) and Type 2 diabetes mellitus (T2DM) share the presence of systemic and neuro-inflammation, enhanced production and accumulation of β -amyloid …
Number of citations: 274 www.ingentaconnect.com
P Camps, D Munoz-Torrero - Mini Reviews in Medicinal …, 2002 - ingentaconnect.com
The cholinergic hypothesis of Alzheimer's disease has spurred the development of numerous structural classes of compounds with different pharmacological profiles aimed at …
Number of citations: 117 www.ingentaconnect.com
AA Shah, TA Dar, PA Dar, SA Ganie… - Current drug …, 2017 - ingentaconnect.com
… For instance synthetic derivatives like phenserine, eptastigmine, quilostigmine, esolerine and tolserine were derived from natural alkaloid physostigmine and have maximal inhibitory …
Number of citations: 26 www.ingentaconnect.com
S Stepankova, K Komers - Current Enzyme Inhibition, 2008 - ingentaconnect.com
Alzheimer's disease is the most common neurodegenerative disorder, clinically characterized by a noticeable cognitive decline defined by a loss of memory and learning ability, …
Number of citations: 55 www.ingentaconnect.com
P Francotte, E Graindorge, S Boverie… - Current medicinal …, 2004 - ingentaconnect.com
First described by Alois Alzheimer in 1907, Alzheimer's disease (AD) is the most common dementia type, affecting approximately 20 million people worldwide. As the population is …
Number of citations: 75 www.ingentaconnect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.